molecular formula C47H39BrI2NO2PS B13638594 N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B13638594
M. Wt: 1046.6 g/mol
InChI Key: RUXBVKQNDMIKKN-UHFFFAOYSA-N
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Description

N-[2-(4-Bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a highly complex organophosphorus compound characterized by a polycyclic backbone, iodine substitutions at positions 10 and 16, a bromophenylsulfanyl group, and a cyclohexylmethylamine moiety. Its structure was likely resolved via X-ray crystallography using programs like SHELX, which are standard for small-molecule refinement and structure solution .

Properties

Molecular Formula

C47H39BrI2NO2PS

Molecular Weight

1046.6 g/mol

IUPAC Name

N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C47H39BrI2NO2PS/c48-36-24-26-37(27-25-36)55-47(33-18-8-3-9-19-33)44(32-16-6-2-7-17-32)51(30-31-14-4-1-5-15-31)54-52-45-40(49)28-34-20-10-12-22-38(34)42(45)43-39-23-13-11-21-35(39)29-41(50)46(43)53-54/h2-3,6-13,16-29,31,44,47H,1,4-5,14-15,30H2

InChI Key

RUXBVKQNDMIKKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6I)C8=C(O5)C(=CC9=CC=CC=C98)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core pentacyclic structure, introduction of the bromophenyl and diphenylethyl groups, and incorporation of the cyclohexylmethyl and diiodo substituents. Common synthetic techniques such as nucleophilic substitution, electrophilic aromatic substitution, and cyclization reactions may be employed. Reaction conditions would typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential in treating diseases, especially if it has unique pharmacological properties.

Industry

In industry, it could be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Structural Similarity

The compound shares structural motifs with other sulfur- and halogen-containing heterocycles. For example:

  • Bromophenylsulfanyl Group : Analogous to sulfonamide derivatives like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (), which also incorporates a bromophenylsulfanyl moiety. However, the target compound’s polycyclic core distinguishes it from simpler aryl sulfonamides.
  • Phosphapentacyclo Framework : Similar to phosphine-containing macrocycles used in catalysis, though iodine substitutions here may enhance steric bulk and electronic effects.

Table 1: Structural Comparison

Feature Target Compound Analog ()
Core Structure Phosphapentacyclo Pyrimidine-sulfonamide
Halogen Substitutions 10,16-Diiodo 5-Bromo
Sulfur-containing Group 4-Bromophenylsulfanyl Pyrimidinylsulfanyl
Nitrogen Functionality Cyclohexylmethylamine Morpholine
Spectroscopic Comparisons

Like phenylpropanoid derivatives (e.g., verminoside, ), the target compound’s NMR spectra would exhibit distinct signals for its bromophenylsulfanyl and cyclohexylmethyl groups. However, its polycyclic framework and iodine atoms would introduce unique deshielding effects in $^{13}\text{C}$-NMR, differing from simpler benzoic acid derivatives .

Bioactivity and Functional Group Influence

While direct bioactivity data for the target compound are unavailable, highlights the role of substituents in modulating activity. For example:

  • Nitro Groups : In nitrothiophen-containing compounds, nitro substitutions enhance antituberculosis activity . By analogy, the target compound’s iodine atoms may improve lipophilicity or target binding.

Table 2: Substituent Impact on Bioactivity

Compound Type Key Substituent Observed Effect (Evidence)
Nitrothiophen derivatives Nitro group Enhanced antituberculosis
Target compound Diiodo substitutions Hypothesized improved binding
Computational Similarity Assessment

Using methods like the Tanimoto coefficient (–8), the target compound’s similarity to known bioactive molecules could be quantified. For instance:

  • Fingerprint Analysis : Morgan fingerprints () would highlight shared features (e.g., halogen atoms, sulfur linkages) with kinase inhibitors or antimicrobial agents.
  • Activity Cliffs: Despite structural similarities, minor differences (e.g., iodine vs. bromine) might create “activity cliffs,” drastically altering bioactivity .

Table 3: Similarity Metrics (Hypothetical)

Metric Target vs. Nitrothiophen Analogue Target vs. Sulfonamide ()
Tanimoto Coefficient 0.65 0.45
Shared Functional Groups Halogens, sulfur Sulfur, aryl

Biological Activity

The compound N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule notable for its diverse structural features and potential biological activities. Its intricate design includes multiple functional groups and a phosphapentacyclic core structure that may confer unique properties relevant to medicinal chemistry and biological applications.

Chemical Structure

The molecular formula for this compound is C30H38Br2N1O2P1S1C_{30}H_{38}Br_{2}N_{1}O_{2}P_{1}S_{1}. The presence of bromine and phosphorus suggests potential reactivity and biological activity that can be explored in various contexts.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature; however, the presence of specific functional groups indicates potential pharmacological effects.

Antimicrobial Activity

Research on related compounds containing the 4-bromophenyl moiety shows promising antimicrobial properties:

  • Mechanism of Action : Compounds with similar structures have demonstrated the ability to disrupt bacterial cell membranes or inhibit key enzymatic pathways involved in bacterial growth .
  • Case Study : A study on derivatives of caffeamide showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound could exhibit similar activities due to the presence of the bromophenyl group.

Anticancer Activity

Preliminary studies on compounds with similar structural motifs indicate potential anticancer properties:

  • Cell Line Studies : Compounds with thiazole rings have shown effectiveness against breast cancer cell lines (MCF7) via mechanisms that may include apoptosis induction and cell cycle arrest .
  • Molecular Docking : Molecular docking studies suggest strong binding affinities to targets involved in cancer progression .

Synthesis and Characterization

The synthesis of this compound involves multiple steps including:

  • Formation of the phosphapentacyclic core.
  • Introduction of the bromophenyl and sulfanyl groups through selective reactions.
  • Final modifications to achieve the desired functional groups.

Characterization techniques such as NMR and IR spectroscopy are essential for confirming the structure and purity of synthesized compounds.

In Vitro Studies

In vitro assays are crucial for evaluating biological activity:

  • Antimicrobial Assays : Using methods like the turbidimetric method to assess growth inhibition against various pathogens.
  • Cytotoxicity Tests : Employing assays such as Sulforhodamine B (SRB) to evaluate antiproliferative effects on cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against MCF7 cells
MechanismDisruption of cell membranes

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